molecular formula C8H11ClN2O3 B1463804 Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate CAS No. 1311314-51-8

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate

Cat. No. B1463804
M. Wt: 218.64 g/mol
InChI Key: MVVGZRZYAFESEN-UHFFFAOYSA-N
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Description

“Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate” is a complex organic compound. It contains an ester functional group, which is characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom . The compound also contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate” can be deduced from its name. It contains a butanoate (four-carbon ester) group, a chloromethyl group, and a 1,2,4-oxadiazole ring .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole, the core structure found in Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate, is recognized for its diverse bioactivities, making it a focal point for drug development. The unique structural configuration of the 1,3,4-oxadiazole ring facilitates effective interactions with various enzymes and receptors through weak bonds, leading to a wide range of therapeutic effects. Research underscores the significant therapeutic value of 1,3,4-oxadiazole derivatives across various medical fields, including anticancer, antibacterial, antifungal, and anti-inflammatory applications, among others. This highlights the compound's potential as a versatile candidate for the development of new medications addressing a myriad of health conditions (Verma et al., 2019).

Development of Antiparasitic Agents

The heterocyclic 1,3,4-oxadiazole framework, characteristic of Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate, demonstrates considerable promise in the synthesis of antiparasitic drugs. This review explores the utility of oxadiazole rings in designing new pharmaceuticals aimed at treating parasitic infections. It emphasizes the versatility and significant potential of 1,2,4 and 1,3,4-oxadiazole isomers in the realm of drug development, particularly for addressing parasitic challenges (Pitasse-Santos et al., 2017).

Metal-Ion Sensing Applications

Beyond therapeutic uses, the structural moiety of 1,3,4-oxadiazole found in Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate has been identified for its potential in metal-ion sensing applications. The review details synthetic strategies for creating 1,3,4-oxadiazole derivatives, emphasizing their applicability in developing chemosensors. These compounds exhibit promising characteristics for metal-ion detection, attributed to their high photoluminescent quantum yield, stability, and specific coordination sites, making them suitable for environmental monitoring and analytical chemistry applications (Sharma et al., 2022).

properties

IUPAC Name

methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3/c1-13-8(12)4-2-3-7-10-6(5-9)11-14-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGZRZYAFESEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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